
4-Fluoro-N-(4-isopropoxybenzyl)aniline
Vue d'ensemble
Description
4-Fluoro-N-(4-isopropoxybenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C16H18FNO and a molecular weight of 259.32 .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-N-(4-isopropoxybenzyl)aniline consists of a benzene ring attached to an isopropoxybenzyl group and an amine group. The benzene ring also has a fluorine atom attached to it .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A practical synthesis method for similar fluoroaniline derivatives involves a process with high yield and low waste, indicating potential for industrial production (Zhang Qingwen, 2011).
- Docking and QSAR studies of fluoroaniline derivatives as c-Met kinase inhibitors highlight their role in understanding molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Spectroscopic and Structural Analysis
- Development of new synthetic methods for aniline tetramers, involving fluoroanilines, contributes to understanding of spectroscopic and structural properties (Kulszewicz-Bajer et al., 2004).
- Analysis of N-(4-cyanobenzylidene)-aniline and its derivatives, closely related to fluoroanilines, aids in understanding the vibrational spectra and structure of such compounds (Ognyanova et al., 1999).
Bioactivation and Biological Applications
- Study on the bioactivation of fluoroanilines, including 4-fluoroaniline, provides insights into their metabolism and potential risks or benefits in biological systems (Rietjens & Vervoort, 1991).
- Research on the antimicrobial activity of compounds similar to 4-Fluoro-N-(4-isopropoxybenzyl)aniline, like 4-Methoxy-N-(nitrobenzylidene)-aniline, offers insights into their potential use in combating microbial infections (Subi et al., 2022).
Photochemical and Electrochemical Studies
- Investigations into the photochemistry of N-(4-dimethylaminobenzylidene)aniline, a related compound, contribute to understanding the photochemical behaviors of fluoroaniline derivatives (Ohta & Tokumaru, 1975).
- Electrochemical studies of Ru(II) complex of fluoroaniline Schiff base ligands demonstrate their potential in material science and biological applications (Koske et al., 2018).
Propriétés
IUPAC Name |
4-fluoro-N-[(4-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(2)19-16-9-3-13(4-10-16)11-18-15-7-5-14(17)6-8-15/h3-10,12,18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSTZEBLYIRACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(4-isopropoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



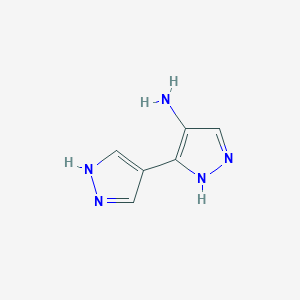
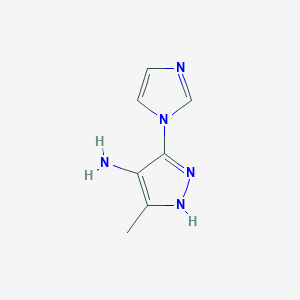

![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)

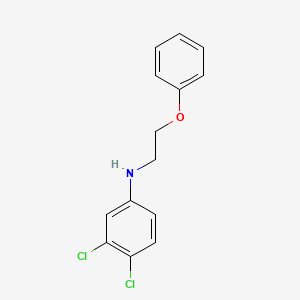
![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)
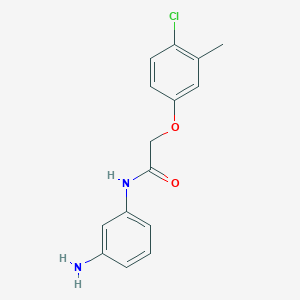
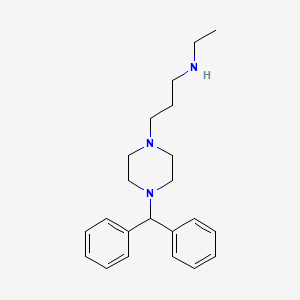

![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)